



Application Notes and Protocols for Cystathionine Extraction from Dried Blood Spots

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Compound of Interest		
Compound Name:	Cystathionine	
Cat. No.:	B015957	Get Quote

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Introduction

Dried blood spots (DBS) offer a minimally invasive and cost-effective method for collecting, transporting, and storing whole blood samples. This application note provides a detailed protocol for the extraction of **cystathionine** from DBS, a key intermediate in the transsulfuration pathway, for subsequent quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate measurement of **cystathionine** in DBS is valuable for the diagnosis and monitoring of inherited metabolic disorders such as homocystinuria, as well as for research in related metabolic pathways.[1]

The stability of amino acids in DBS is a critical factor for accurate quantification. While some amino acids are prone to degradation over time, particularly under suboptimal storage conditions, studies have shown that **cystathionine** can be reliably measured in DBS.[2][3] Proper storage, typically at -20°C or lower in sealed bags with desiccant, is recommended to ensure sample integrity.[4][5]

Experimental Protocols

This section details the methodology for the extraction of **cystathionine** from dried blood spots, adapted from established and validated procedures.[6][1]



Materials and Reagents:

- Dried blood spot collection cards (e.g., Whatman 903)
- DBS puncher with a 3 mm diameter tip
- 96-well microtiter plates
- Extraction Solvent: Methanol/0.1% Formic Acid/0.5 M Dithiothreitol (DTT)
- Isotopically labeled internal standard (e.g., stable isotope-labeled **cystathionine**)
- LC-MS/MS system

Extraction Procedure:

- Sample Preparation:
 - From a dried blood spot, carefully punch out a 3 mm disc using a DBS puncher and place it into a well of a 96-well microtiter plate.[6][1]
 - For each batch of samples, include blank filter paper discs as negative controls and quality control (QC) samples with known concentrations of cystathionine.

Extraction:

- To each well containing a DBS punch, add 200 μL of the Extraction Solvent containing the isotopically labeled internal standard. The use of an internal standard is crucial to correct for variations in extraction efficiency and matrix effects.[7]
- Seal the microtiter plate and incubate for 45 minutes at room temperature with gentle shaking. This allows for the efficient extraction of cystathionine from the filter paper matrix.
- Sample Clarification:
 - After incubation, centrifuge the microtiter plate at 3000 x g for 10 minutes to pellet any solid debris from the filter paper.



- Carefully transfer the supernatant to a new 96-well plate for analysis.
- Analysis:
 - Inject the extract into an LC-MS/MS system for the simultaneous quantification of cystathionine and the internal standard.[6][1] The use of multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the analysis.[8]

Data Presentation

The following tables summarize representative quantitative data that can be expected when using this protocol.

Table 1: Analytical Performance

Parameter	Typical Value	
Linearity (R²)	≥ 0.99	
Lower Limit of Quantification (LLOQ)	Analyte and instrument dependent	
Intra-assay Precision (%CV)	< 10%	
Inter-assay Precision (%CV)	< 15%	

Table 2: Comparison of **Cystathionine** Concentrations in DBS and Plasma

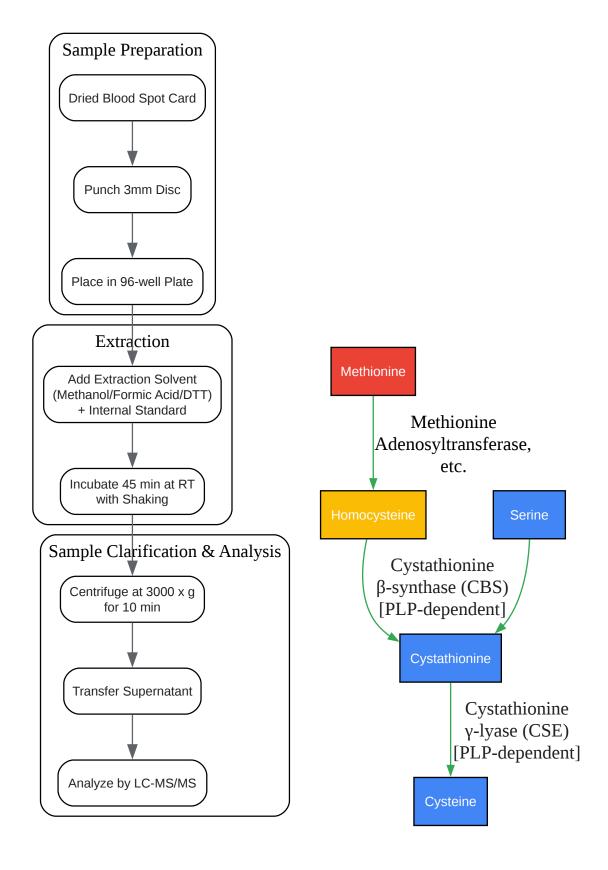
Sample Type	Mean Concentration (μmol/L)	Bias (%)	Reference
Plasma	Varies with population	N/A	[6][1]
Dried Blood Spot	Lower than plasma	-3.8% to -42.2%	[6][1]

Note: The negative bias observed in DBS samples is attributed to the lower concentration of **cystathionine** in erythrocytes compared to plasma.[6][1]



Mandatory Visualizations

Diagram 1: Cystathionine Extraction Workflow





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